
4,6-Dimethoxy-2-(tributylstannyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxy-2-(tributylstannyl)pyrimidine is an organotin compound that belongs to the class of pyrimidines. It is characterized by the presence of two methoxy groups at the 4 and 6 positions of the pyrimidine ring and a tributylstannyl group at the 2 position. This compound is primarily used in organic synthesis, particularly in Stille coupling reactions, which are a type of cross-coupling reaction used to form carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-(tributylstannyl)pyrimidine typically involves the reaction of 4,6-dimethoxypyrimidine with a tributylstannyl reagent. One common method is to use a palladium-catalyzed Stille coupling reaction, where 4,6-dimethoxypyrimidine is reacted with tributyltin chloride in the presence of a palladium catalyst and a base such as cesium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethoxy-2-(tributylstannyl)pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tributylstannyl group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Stille coupling reactions to form carbon-carbon bonds with various organic halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Stille coupling reactions.
Bases: Such as cesium carbonate, used to deprotonate the reactants.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Stille coupling reactions, the primary products are typically biaryl compounds or other substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxy-2-(tributylstannyl)pyrimidine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical compounds, including inhibitors for specific enzymes and receptors.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4,6-Dimethoxy-2-(tributylstannyl)pyrimidine in chemical reactions involves the formation of a palladium complex with the stannyl group. This complex then undergoes oxidative addition with an organic halide, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy groups on the pyrimidine ring can also participate in hydrogen bonding and other interactions that influence the reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methoxy-2-(tributylstannyl)pyrimidine
- 2-(Tributylstannyl)pyrimidine
- 2-Methyl-4-(tributylstannyl)pyridine
Uniqueness
4,6-Dimethoxy-2-(tributylstannyl)pyrimidine is unique due to the presence of two methoxy groups, which can influence its electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C18H34N2O2Sn |
|---|---|
Molekulargewicht |
429.2 g/mol |
IUPAC-Name |
tributyl-(4,6-dimethoxypyrimidin-2-yl)stannane |
InChI |
InChI=1S/C6H7N2O2.3C4H9.Sn/c1-9-5-3-6(10-2)8-4-7-5;3*1-3-4-2;/h3H,1-2H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
KDRVAWOREWTHSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CC(=N1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



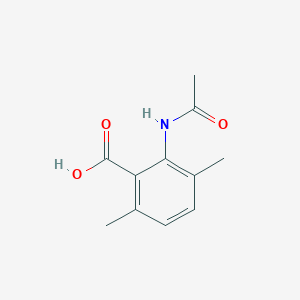
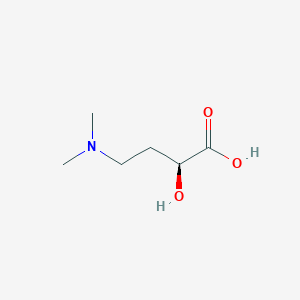
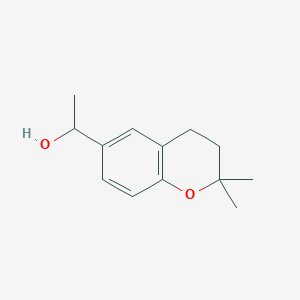
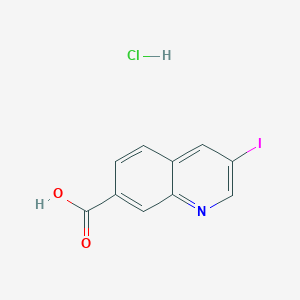




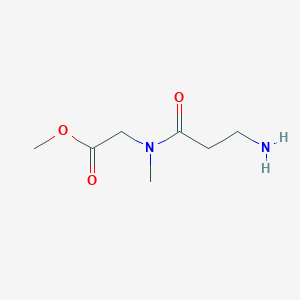

![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B13507865.png)


